molecular formula C14H11NO B562405 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one CAS No. 1189871-32-6

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

Cat. No. B562405
CAS RN: 1189871-32-6
M. Wt: 214.279
InChI Key: OWPNVXATCSXTBK-RCQSQLKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a chemical compound with the molecular formula C14H11NO . It is not intended for human or veterinary use and is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is characterized by a core indole structure with a phenyl group attached . The exact structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a pale yellow to pale beige solid with a melting point of 120-122°C . It is slightly soluble in chloroform and ethyl acetate .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising results in antiviral research. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .

Anticancer Activity

Indole derivatives have been studied for their potential anticancer properties. They could be used in the development of new anticancer drugs .

Anti-HIV Activity

Indole derivatives have shown potential in the fight against HIV. They could be used in the development of new antiretroviral drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties. They could be used in the development of new antioxidant supplements or drugs .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties. They could potentially be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. For instance, N’-((2-phenyl-1H-indol-3-yl)methylene) substituted phenyl-1H-indole-2-carbohydrazide derivatives have shown promising results in in vitro antimycobacterial activity .

Environmental Pollutant Standards

Stable isotope-labeled compounds, such as “1,3-Dihydro-1-d5-phenyl-2H-indol-2-one”, are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food contaminants .

properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2/i1D,2D,3D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPNVXATCSXTBK-RCQSQLKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC3=CC=CC=C32)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661929
Record name 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189871-32-6
Record name 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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